
Polyvinyl acetate phthalate
Overview
Description
Polyvinyl acetate phthalate (PVAP) is a pH-dependent soluble polymer widely used in pharmaceutical formulations, particularly as an enteric coating material and carrier for amorphous solid dispersions (ASDs) . It is synthesized by reacting phthalic anhydride with a partially hydrolyzed polyvinyl alcohol backbone, modified with sodium acetate . PVAP dissolves at pH ≥ 5.0, making it ideal for targeted drug release in the proximal small intestine . Its chemical structure includes free carboxylic groups from phthalic acid, which ionize in higher pH environments, enabling solubility modulation .
PVAP is processed via hot-melt extrusion (HME) with 10% (w/w) PEG 3000 as a plasticizer, achieving amorphous solid dispersions that enhance the solubility of poorly water-soluble drugs like indomethacin (IND) . However, its processing window is narrow: temperatures above 120°C induce degradation, releasing phthalic acid (PA) and acetic acid (AA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyvinyl acetate phthalate is synthesized through the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is often produced using hot-melt extrusion techniques. This method involves mixing the polymer with plasticizers and other additives, followed by extrusion at elevated temperatures to form the desired product. The process parameters, such as temperature and feed rate, are carefully controlled to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Polyvinyl acetate phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of polyvinyl alcohol and phthalic acid.
Thermal Decomposition: Upon heating, this compound decomposes, releasing volatile products such as acetic acid and phthalic anhydride.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Thermal Decomposition: Conducted at elevated temperatures, often in the presence of an inert atmosphere to prevent oxidation.
Major Products Formed:
Hydrolysis: Polyvinyl alcohol and phthalic acid.
Thermal Decomposition: Acetic acid and phthalic anhydride.
Scientific Research Applications
Pharmaceutical Coatings
PVAP is primarily utilized in the production of enteric coatings for oral solid dosage forms. These coatings protect drugs from degradation in the acidic environment of the stomach, allowing for targeted release in the more neutral pH of the intestines. The polymer's pH-dependent solubility makes it an ideal candidate for this application.
- Key Properties :
- pH-Dependent Solubility : PVAP remains insoluble at low pH levels but dissolves at higher pH, facilitating controlled release.
- Biocompatibility : Studies have shown that PVAP has low toxicity, with an LD50 greater than 8000 mg/kg in rats and mice, indicating a favorable safety profile for pharmaceutical applications .
Amorphous Solid Dispersions (ASDs)
The formulation of ASDs using PVAP has emerged as a promising strategy to enhance the solubility and bioavailability of poorly soluble drugs. ASDs are created by dispersing a drug within a polymer matrix, which can significantly improve dissolution rates.
Case Study: Indomethacin and Dipyridamole
A study investigated the use of PVAP in preparing ASDs with indomethacin (IND) and dipyridamole (DPD). The results demonstrated:
- Processability : PVAP was extrudable when combined with PEG 3000 as a plasticizer.
- Dissolution Performance : The IND-PVAP ASD showed superior dissolution performance at pH 5.5 compared to commonly used polymers like hydroxypropylmethylcellulose acetate succinate (HPMCAS) .
- Stability : The study also analyzed storage stability, confirming that the drug content remained stable over time .
Viscosity Modifying Agent
PVAP is also employed as a viscosity-modifying agent in various pharmaceutical formulations. It aids in producing consistent viscosity profiles, which are crucial for ensuring uniformity in drug delivery systems.
- Applications :
Drug Delivery Systems
Recent research has explored PVAP's role in enhancing the stability and bioavailability of drug nanoparticles. For example, amorphous drug nanoparticles stabilized with PVAP have shown improved colloidal stability and dissolution profiles.
Case Study: Itraconazole Nanoparticles
A study on itraconazole nanoparticles revealed that using PVAP as a stabilizer resulted in:
- Enhanced Drug Loading : Over 90% utilization of itraconazole was achieved.
- Improved Stability : The nanoparticles exhibited superior amorphous state stability after storage .
Toxicological Considerations
While PVAP is widely regarded as safe for pharmaceutical use, toxicological studies have highlighted some gastrointestinal effects at high doses, particularly in dogs. However, reproductive studies indicated no teratogenic effects or significant adverse outcomes on reproductive performance .
Mechanism of Action
Polyvinyl acetate phthalate is often compared with other enteric coating polymers, such as:
Cellulose acetate phthalate: Similar to this compound, but derived from cellulose.
Hydroxypropylmethylcellulose phthalate: Another cellulose-based polymer used for enteric coatings.
Uniqueness: this compound is unique due to its specific solubility profile and compatibility with various drug formulations. Its ability to form stable amorphous solid dispersions makes it particularly valuable for enhancing the bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
PVAP is compared to other pH-dependent polymers, including hydroxypropyl methylcellulose acetate succinate (HPMCAS), Eudragit L100-55, cellulose acetate phthalate (CAP), and hydroxypropyl methylcellulose phthalate (HPMCP). Key differences are summarized below:
Processing and Stability
Degradation Mechanism: PVAP undergoes cleavage of phthalate (PA) and acetate (AA) groups during HME, increasing free acid content. At 140°C, PA levels rise 8.7-fold vs. raw material, impacting dissolution .
Dissolution Performance
Table 1: Dissolution Rates of PVAP vs. HPMCAS/L100-55 ASDs
At pH 5.5, PVAP ASDs outperform HPMCAS/L100-55, achieving higher supersaturation (8x) and stability. At pH 6.8, all polymers exhibit equivalent performance . However, PVAP’s dissolution slows under high humidity (40°C/75% RH), with drug concentration dropping to 80% after 4 weeks due to moisture-induced phase separation .
Chemical Compatibility
PVAP’s free carboxylic groups may react with drugs containing alcohols or amines, leading to degradation. For example:
- Dipyridamole (DPD) : Degrades almost completely with PVAP due to esterification .
- Indomethacin (IND) : Stable with PVAP, forming single-phase ASDs .
Regulatory and Application Landscape
Biological Activity
Polyvinyl acetate phthalate (PVAP) is a synthetic polymer extensively utilized in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms. This article provides a comprehensive overview of the biological activity of PVAP, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
PVAP is synthesized through the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. Its structure consists of a repeating backbone of vinyl acetate units linked by ester bonds, with phthalate groups contributing to its unique properties. The compound exhibits pH-dependent solubility , remaining intact in the acidic environment of the stomach but dissolving in the higher pH of the small intestine, which is crucial for targeted drug delivery systems .
The primary mechanism by which PVAP functions is through its enteric coating properties:
- Hydrophobicity : PVAP's hydrophobic nature allows it to withstand the acidic conditions of the stomach (pH 1.2-3.5).
- Dissolution Trigger : Upon reaching the small intestine (pH 5.5-7.0), the phthalate groups dissociate, leading to the dissolution of the coating and subsequent release of the encapsulated drug .
This property makes PVAP particularly effective for delivering poorly soluble drugs, enhancing their bioavailability through formulations such as Amorphous Solid Dispersions (ASDs) .
Pharmaceutical Applications
PVAP is primarily used in:
- Enteric Coatings : Protecting active ingredients from degradation in gastric acid.
- Improving Drug Solubility : Enhancing dissolution rates and bioavailability for poorly soluble compounds.
Research has shown that PVAP can form complexes with other polymers, such as polyvinylpyrrolidone, leading to unique solubility characteristics beneficial for drug delivery systems .
Toxicological Studies
Toxicological evaluations indicate that PVAP has low acute oral toxicity (LD50 > 8000 mg/kg in rats and mice) but may exhibit higher toxicity in dogs, particularly affecting the gastrointestinal tract . Chronic exposure studies have not demonstrated significant reproductive or developmental toxicity .
Case Studies
- Enteric Coating Efficacy : A study demonstrated that PVAP-coated capsules maintained integrity in acidic conditions while effectively releasing drugs at intestinal pH levels .
- Toxicity Assessment : Long-term studies revealed that while acute toxicity was low, chronic exposure led to gastrointestinal irritation in dogs and other species, emphasizing the need for careful dosage considerations in formulations .
Comparative Analysis
The following table summarizes key comparisons between PVAP and other enteric polymers:
Property | This compound | Hydroxypropyl Methylcellulose Phthalate | Cellulose Acetate Phthalate |
---|---|---|---|
Solubility Threshold | pH 5.5-7.0 | pH 6.0-7.0 | pH 5.0-6.0 |
Toxicity Profile | Low acute toxicity | Low acute toxicity | Moderate acute toxicity |
Application | Enteric coatings | Enteric coatings | Enteric coatings |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing PVAP in pharmaceutical research?
PVAP characterization typically involves:
- Acid value titration : Measure free acidity using alcoholic potassium hydroxide titration, ensuring values ≤0.5 .
- Molecular structure analysis : Employ FTIR or NMR to confirm phthalate functional groups and backbone integrity .
- Dissolution pH testing : Validate enteric properties via USP dissolution apparatus at pH 5 .
Q. How is PVAP synthesized, and what modifications differentiate it from polyvinyl acetate?
PVAP is synthesized by phthalic acid esterification of polyvinyl acetate. Key modifications include:
- Introduction of phthalate groups for pH-dependent solubility.
- Process optimization (e.g., reaction time, catalyst selection) to ensure esterification efficiency .
Q. What safety protocols are critical when handling PVAP in laboratory settings?
- Use PPE (gloves, safety goggles) to avoid dermal/ocular exposure.
- Store at <4°C in airtight containers to prevent hydrolysis .
- Dispose of waste per local regulations, avoiding release into aquatic systems .
Q. What role does PVAP play in enteric coatings, and how is its dissolution behavior validated?
PVAP acts as a pH-sensitive polymer, dissolving at intestinal pH (~5). Validation involves:
- Dissolution testing using USP Apparatus II at incremental pH levels.
- Comparative analysis against standards like cellulose acetate phthalate .
Advanced Research Questions
Q. How can hot-melt extrusion parameters be optimized for PVAP-based amorphous solid dispersions?
Key factors include:
- Temperature control : Avoid thermal degradation (T < PVAP’s glass transition temperature).
- Screw speed : Adjust to balance mixing efficiency and shear stress .
- Process validation : Use DSC/XRD to confirm amorphous phase formation .
Q. What experimental strategies resolve discrepancies in PVAP stability data under varying environmental conditions?
- Accelerated stability studies : Expose PVAP to 40°C/75% RH for 3–6 months, monitoring via HPLC for degradation products.
- Stress testing : Investigate oxidative/photo-degradation using UV exposure or peroxide challenges .
Q. How do solvent systems influence PVAP’s film-forming properties in coating applications?
- Solvent polarity : Hydroalcoholic mixtures improve film uniformity compared to pure organic solvents.
- Evaporation rate : Faster-drying solvents (e.g., acetone) may cause cracking; optimize with plasticizers like dibutyl phthalate .
Q. What methodologies assess interactions between PVAP and cationic polymers in coating formulations?
- Compatibility screening : Use DSC/TGA to detect Tg shifts indicative of polymer-polymer interactions.
- In vitro dissolution : Test pH-triggered release in blended systems (e.g., PVAP-Eudragit® E PO) .
Q. How can researchers mitigate batch-to-batch variability in PVAP synthesis?
- Quality-by-Design (QbD) approaches : Define critical process parameters (CPPs) like reaction time and phthalic acid stoichiometry.
- In-line analytics : Implement PAT tools (e.g., NIR) for real-time monitoring .
Q. What advanced techniques evaluate PVAP’s ecological impact post-degradation?
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests for aquatic toxicity.
- Biodegradation studies : Apply OECD 301B guidelines to measure mineralization rates .
Q. Methodological Considerations
Q. How should researchers design experiments to study PVAP’s pH-dependent solubility in complex formulations?
- Multivariate analysis : Vary PVAP concentration, plasticizer type, and coating thickness.
- Dissolution media : Simulate gastrointestinal pH gradients (e.g., 1.2 → 6.8) with biorelevant buffers .
Q. What statistical approaches are recommended for analyzing contradictory data in PVAP stability studies?
Properties
IUPAC Name |
ethenyl acetate;phthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQXGBDWAGQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956012 | |
Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34481-48-6, 53237-50-6 | |
Record name | Polyvinyl acetate phthalate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.